molecular formula C14H15ClN2O B1279500 4-(Benzyloxy)benzimidamide hydrochloride CAS No. 57928-60-6

4-(Benzyloxy)benzimidamide hydrochloride

Cat. No.: B1279500
CAS No.: 57928-60-6
M. Wt: 262.73 g/mol
InChI Key: YYXKRNUJMKSJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-(Benzyloxy)benzimidamide hydrochloride is a reversible, competitive inhibitor of trypsin-like serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

The compound interacts with its targets, the trypsin-like serine proteases, by binding to their active sites and preventing substrate interaction . This results in the inhibition of the protease activity, thereby modulating the biological processes they are involved in .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proteolytic pathway involving trypsin-like serine proteases . By inhibiting these enzymes, the compound can affect various downstream effects, such as the regulation of digestion, immune response, and blood coagulation .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of trypsin-like serine proteases . This can lead to the modulation of various biological processes, potentially resulting in therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and humidity . Additionally, the compound’s action and efficacy could be influenced by the physiological environment, such as pH and the presence of other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzimidamide hydrochloride typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)benzimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-(Benzyloxy)benzimidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antitumor and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Phenylbenzimidazole: Another derivative with potential anticancer properties.

    5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.

Uniqueness: 4-(Benzyloxy)benzimidamide hydrochloride is unique due to the presence of the benzyloxy group, which can enhance its biological activity and specificity. This structural modification can improve its stability, bioavailability, and interaction with molecular targets compared to other benzimidazole derivatives .

Properties

IUPAC Name

4-phenylmethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXKRNUJMKSJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459895
Record name 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57928-60-6
Record name 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)benzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.